molecular formula C15H16N2O2 B13981307 Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester CAS No. 51947-52-5

Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester

Cat. No.: B13981307
CAS No.: 51947-52-5
M. Wt: 256.30 g/mol
InChI Key: QEJNFWVQDMOATI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.305 g/mol . This compound is also known as methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate. It is a derivative of benzoic acid and is characterized by the presence of amino groups and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

51947-52-5

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)13-9-11(4-7-14(13)17)8-10-2-5-12(16)6-3-10/h2-7,9H,8,16-17H2,1H3

InChI Key

QEJNFWVQDMOATI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N

Origin of Product

United States

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